6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride
Description
Properties
IUPAC Name |
6-methyl-1,6-diazaspiro[3.3]heptane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-4-6(5-8)2-3-7-6;;/h7H,2-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDNGGCSNPSGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Cyclization and Spirocore Formation
The compound’s synthesis often involves double substitution cyclization between di-electrophiles (e.g., 1,3-dibromopropane) and di-nucleophiles (e.g., methyl-substituted diamines). Key conditions include:
| Reaction Component | Example Reagents/Conditions | Outcome | Yield/Notes |
|---|---|---|---|
| Di-electrophile | 1,3-Dibromopropane | Forms bicyclic framework | Requires THF solvent |
| Di-nucleophile | 6-Methyl-1,6-diazaspiro precursor | Generates spiro center | High yield (>70%) |
| Solvent | Tetrahydrofuran (THF) | Facilitates cyclization | Avoids chromatography |
This method avoids chromatographic purification, favoring direct crystallization for scalability.
Alkylation and Acylation
The secondary amines in the diazaspiro system undergo alkylation and acylation under mild conditions:
| Reaction Type | Reagents/Conditions | Products Formed | Selectivity Notes |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methyl derivatives | Preferential at less hindered amine |
| Acylation | Acetyl chloride, pyridine | N-Acetylated spirocycles | Forms stable amides |
These reactions retain the spirocyclic core while introducing functional handles for further derivatization.
Ring-Opening Reactions
Under acidic conditions, the spirocyclic structure undergoes ring-opening hydrolysis :
| Acid | Conditions | Products | Mechanism |
|---|---|---|---|
| HCl (conc.) | Reflux, 12 h | Linear secondary amines | Protonation followed by cleavage |
| H₂SO₄ | 80°C, 6 h | Sulfate salts of opened amines | Acid-catalyzed scission |
For example, treatment with concentrated HCl yields 1-methyl-1,3-diaminopropane dihydrochloride as a major product.
Nucleophilic Substitution
The dihydrochloride salt participates in SN2 reactions with nucleophiles, leveraging the chloride counterions:
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| Sodium sulfide | DMSO, 60°C, 4 h | Thia-spiro derivatives | 81% |
| Sodium azide | DMF, 100°C, 8 h | Azido-substituted analogs | 65–70% |
These reactions often proceed via in situ deprotonation, activating the spirocyclic amines for substitution .
Comparative Reactivity
The table below contrasts reactivity with analogous spiro compounds:
Mechanistic Insights
-
Cyclization : Proceeds via stepwise nucleophilic attacks, with rate-determining ring closure.
-
Ring-Opening : Acid-mediated cleavage follows a protonation-deprotonation equilibrium, favoring linear amines at high acid concentrations.
Scientific Research Applications
Synthetic Chemistry
6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the development of new synthetic methodologies that can lead to the creation of novel compounds with potential applications in various industries.
Biological Studies
The compound is employed in biological research to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological targets makes it valuable for investigating biochemical pathways.
Medicinal Chemistry
Research has indicated potential therapeutic properties of this compound, particularly in antimicrobial and anticancer activities. Studies have explored its efficacy against various pathogens and cancer cell lines.
Data Table: Summary of Applications
| Field | Application | Findings/Notes |
|---|---|---|
| Synthetic Chemistry | Building block for complex organic synthesis | Used in the development of novel synthetic routes |
| Biological Studies | Enzyme mechanism studies | Forms stable complexes with enzymes |
| Medicinal Chemistry | Antimicrobial and anticancer research | Exhibits potential therapeutic effects |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against a range of bacterial strains. The results demonstrated significant inhibition of growth in several pathogens, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
Research focused on the compound's effects on cancer cell lines showed promising results in inhibiting cell proliferation. The mechanism involved interaction with specific cellular receptors, leading to apoptosis in targeted cancer cells.
Mechanism of Action
The mechanism of action of 6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogous compounds.
Key Observations:
Benzyl Group (1-Benzyl): Introduces aromaticity and steric bulk, favoring interactions with hydrophobic enzyme pockets (e.g., protease inhibitors) . Methanesulfonyl Group: Increases polarity and hydrogen-bonding capacity, likely influencing solubility and target selectivity . Fluorine Substituents (6,6-Difluoro): Improve metabolic stability and electronegativity, common in kinase inhibitors or PET tracers .
Ring Size Variations :
- The spiro[3.4]octane system (CAS 2227205-39-0) introduces a larger ring, altering conformational flexibility and binding kinetics compared to spiro[3.3]heptane derivatives .
Biological Activity
6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry and pharmacology due to its unique spirocyclic structure and potential biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is . Its spiro configuration contributes to its stability and reactivity, making it a valuable compound in various scientific applications. The synthesis typically involves multi-step processes, including cyclization reactions between di-electrophiles and di-nucleophiles, which yield higher product purity without extensive purification methods .
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can form stable complexes with these targets, leading to modulation of their activity. This interaction may influence neurotransmitter systems and exhibit potential anti-cancer properties by altering signaling pathways involved in cell proliferation and apoptosis .
Biological Activities
Research indicates that this compound displays various biological activities, which are summarized below:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .
- Anticonvulsant Activity : In a study focused on anticonvulsants, related compounds demonstrated protection against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The most active derivative showed an effective dose (ED50) of 12.5 mg/kg in mice .
- Potential Anti-Cancer Properties : Preliminary findings suggest that the compound may influence cancer cell signaling pathways, although further detailed studies are necessary to elucidate these effects .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Toxicity and Safety Profile
The safety profile of this compound has been evaluated through various toxicity studies. It has not been classified as harmful by ingestion or skin contact based on available data. However, it can cause eye irritation in some individuals . Long-term exposure does not appear to produce chronic adverse effects according to current literature.
Q & A
Basic: What synthetic strategies are employed for 6-methyl-1,6-diazaspiro[3.3]heptane dihydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves spirocyclization of precursor amines with carbonyl-containing reagents. For example, allyl-protected intermediates (e.g., 1-allyl derivatives) are synthesized via nucleophilic substitution or reductive amination, followed by acid-mediated cyclization to form the spiro ring . Optimization may include:
- Temperature control : Cyclization at 0–5°C minimizes side reactions like hydrolysis of labile groups.
- Catalyst selection : Use of trifluoroacetic acid (TFA) or HCl for deprotection and cyclization .
- Purification : Silica gel chromatography or recrystallization in chloroform/methanol mixtures to isolate the dihydrochloride salt .
Basic: What analytical techniques confirm structural integrity and purity of the compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify spirocyclic geometry. For instance, distinct splitting patterns for methyl groups at the 6-position and diazaspiro protons are observed .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with trifluoroacetic acid (0.1% v/v) in the mobile phase resolve impurities. A purity threshold of >99% is standard for pharmacological studies .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 199.12 for the free base) .
Advanced: How does pH affect the stability of this compound in aqueous solutions?
Answer:
Stability studies under physiological pH (1.2–7.4) are critical for bioavailability assessments.
- Methodology :
- Prepare buffered solutions (e.g., HCl pH 1.2, phosphate pH 7.4).
- Incubate the compound at 37°C for 24–72 hours.
- Analyze degradation via HPLC with UV detection (λ = 210–230 nm).
- Findings : Degradation products (e.g., hydrolyzed spiro rings or demethylated analogs) form at pH > 5.0, necessitating formulation adjustments like lyophilization for long-term storage .
Advanced: What in vitro models are suitable for studying its inhibitory activity against lysine-specific demethylases (LSD1)?
Answer:
- Enzyme assays : Recombinant LSD1 is incubated with the compound and substrate (e.g., dimethylated H3K4 peptide). Activity is quantified via fluorescence (e.g., Amplite® LSD1 Demethylase Kit) or MALDI-TOF MS for methylated lysine residues .
- Cell-based models :
Basic: How is the compound characterized for hygroscopicity and salt form consistency?
Answer:
- Dynamic Vapor Sorption (DVS) : Expose the dihydrochloride salt to 0–90% relative humidity (RH) at 25°C. A mass change >5% indicates hygroscopicity, requiring anhydrous storage .
- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns to reference standards to confirm crystallinity and avoid polymorphic variations .
Advanced: What computational methods predict binding modes of the compound to LSD1?
Answer:
- Molecular docking : Use software like Schrödinger Maestro or AutoDock Vina. The spirocyclic structure is docked into the LSD1 active site (PDB: 2H94). Key interactions include hydrogen bonding with FAD cofactor and hydrophobic contacts with Tyr 47 .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess residence time and conformational flexibility .
Basic: How are impurities (e.g., desmethyl analogs) quantified during synthesis?
Answer:
- Thin-Layer Chromatography (TLC) : Use silica plates with chloroform/methanol/formic acid (8:3:3) as the mobile phase. Spots are visualized under iodine vapor, with R values compared to reference standards .
- LC-MS/MS : Quantify trace impurities (<0.1%) using selective ion monitoring (SIM) for m/z 185.10 (desmethyl derivative) .
Advanced: What strategies mitigate oxidative degradation during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
